1-Ethoxy-2-fluoro-3-iodobenzene
Description
Properties
Molecular Formula |
C8H8FIO |
|---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C8H8FIO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 |
InChI Key |
WNEHURCXOPXBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)I)F |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Fluoroethoxybenzene Derivatives
One of the most straightforward approaches to synthesize 1-ethoxy-2-fluoro-3-iodobenzene is via regioselective iodination of 1-ethoxy-2-fluorobenzene or related precursors.
Methodology : The iodination is typically achieved using electrophilic iodine sources such as N-iodosuccinimide (NIS) or iodine in the presence of oxidants under controlled temperature conditions to favor substitution at the 3-position relative to the ethoxy and fluoro groups.
Example Protocol : According to a study on iodination of fluoro-substituted arenes, 1-fluoro-4-nitrobenzene was iodinated using N-iodosuccinimide in trifluoromethanesulfonic acid at 0 °C to room temperature, yielding high regioselectivity and good yields (up to 81%) of the corresponding iodo-fluorobenzene derivatives.
Relevance to this compound : By analogy, 1-ethoxy-2-fluorobenzene can undergo similar iodination to introduce iodine at the 3-position, leveraging the directing effects of the ethoxy and fluoro substituents.
Metal-Halogen Exchange Followed by Iodination
Another approach involves metal-halogen exchange reactions, where a halogenated precursor undergoes lithiation or magnesiation followed by quenching with iodine.
Procedure : For example, 1-fluoro-2-bromo- or 1-fluoro-2-chlorobenzene derivatives are treated with organolithium reagents (e.g., n-butyllithium) at low temperatures to form aryllithium intermediates, which are then reacted with iodine to afford the iodo-substituted product.
Literature Support : This technique has been used effectively for synthesizing various diiodo- and fluoro-iodoarenes with yields ranging from 67% to 85%.
Advantages : This method offers high regioselectivity and control over substitution patterns, useful when direct iodination is challenging.
Nucleophilic Aromatic Substitution via Diaryliodonium Salts
Recent advances utilize diaryliodonium salts as intermediates for nucleophilic aromatic substitution to install ethoxy and fluoro substituents along with iodine.
Synthesis of Diaryliodonium Salts : Starting from fluoro-substituted iodobenzenes, diaryliodonium triflates can be prepared by reaction with aryl iodides and oxidants such as m-CPBA or Selectfluor.
Nucleophilic Substitution : These salts react with nucleophiles like ethoxide ions under mild conditions (40 °C, inert atmosphere) to afford this compound with good yields and purity.
Benefits : This method allows for precise functional group installation and is amenable to various nucleophiles, offering synthetic versatility.
Phase Transfer Catalysis and Aqueous Media Processes
A patent discloses an improved process for related ethoxy-substituted aromatic compounds that employs phase transfer catalysis in aqueous media.
Process Details : The reaction involves the substitution of a suitable leaving group (e.g., a sulfonate ester) on a precursor compound with ethoxide under phase transfer catalysis conditions at 50–150 °C in water as the diluent.
Advantages : This approach is environmentally friendly, reduces reaction times, increases yields, and enhances product purity, making it industrially attractive.
Applicability : Although focused on related compounds, this method could be adapted for the preparation of this compound by selecting appropriate precursors.
Comparative Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Direct Electrophilic Iodination | N-iodosuccinimide, trifluoromethanesulfonic acid, 0–25 °C | ~80% | Simple, regioselective | Requires careful control of conditions to avoid polyiodination |
| Metal-Halogen Exchange + Iodination | n-Butyllithium, iodine, low temperature | 67–85% | High regioselectivity, versatile | Sensitive to moisture, requires low temperatures |
| Nucleophilic Aromatic Substitution via Diaryliodonium Salts | Diaryliodonium triflates, K2CO3, ethoxide, 40 °C | 70–80% | Mild conditions, good functional group tolerance | Requires preparation of diaryliodonium salts |
| Phase Transfer Catalysis in Aqueous Media | Ethoxide ion, phase transfer catalyst, water, 50–150 °C | High (improved yields) | Environmentally friendly, scalable | Needs suitable leaving group precursors |
Research Findings and Analytical Data
Spectroscopic Confirmation : Products obtained via these methods are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR), high-resolution mass spectrometry (HRMS), and chromatographic purity analyses.
Yields and Purity : Reported yields are generally in the range of 70–85%, with purities exceeding 95% after standard purification techniques such as column chromatography or crystallization.
Reaction Conditions Optimization : Studies emphasize the importance of temperature control, stoichiometry, and solvent choice to maximize yield and regioselectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodo group, which is a good leaving group.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can be used in metal-catalyzed coupling reactions such as the Sonogashira and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium or copper catalysts are typically employed in coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethoxy-2-fluoro-3-iodobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The presence of the ethoxy, fluoro, and iodo groups influences the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-Ethoxy-2-fluoro-3-iodobenzene (hypothetical) with structurally related analogs:
Key Observations :
- Molecular Weight : Ethoxy-containing compounds (e.g., C₈H₈FIO vs. C₆H₃ClFI) have higher molecular weights due to the ethoxy group .
- Boiling Point : The presence of ethoxy and iodine increases boiling points compared to simpler halobenzenes. For example, 1-Ethoxy-2,3-difluoro-4-iodobenzene boils at 246.7°C, higher than iodobenzene (~188°C) .
- Density : Ethoxy and halogen substituents collectively elevate density (e.g., 1.77 g/cm³ for 1-ethoxy-2,3-difluoro-4-iodobenzene) .
Research Findings and Trends
- Synthetic Methods : highlights 2-Bromo-1-ethoxy-4-fluoro-3-iodobenzene (CAS 2383558-18-5) as a commercially available intermediate, suggesting similar routes for the target compound via halogen exchange or nucleophilic substitution .
- Material Science : Ethoxy-iodo compounds are used in liquid crystals or OLEDs, leveraging iodine’s polarizability for optoelectronic applications .
Biological Activity
1-Ethoxy-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple halogen substituents, particularly iodine and fluorine, along with an ethoxy group, suggests a unique profile of interactions with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
This compound is characterized by its molecular formula and a molecular weight of approximately 248.05 g/mol. The structural features include:
- Ethoxy group : Enhances solubility and reactivity.
- Fluoro and iodo substituents : Impart unique electronic properties that can influence biological interactions.
Biological Activity Overview
Halogenated compounds, including this compound, are known for various biological activities, such as:
- Antimicrobial properties : Compounds with similar structures often exhibit antibacterial and antifungal activities.
- Anticancer potential : Many halogenated aromatics have been investigated for their ability to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against a range of Gram-positive and Gram-negative bacteria. |
| Antifungal | Exhibits activity against common fungal pathogens. |
| Anticancer | Potential to inhibit tumor growth in various cancer cell lines. |
Antimicrobial Activity
A study investigating the antimicrobial effects of halogenated aromatic compounds found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
- S. aureus : MIC = 32 µg/mL
- E. coli : MIC = 64 µg/mL
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer effects of various halogenated compounds, including derivatives of this compound. The study demonstrated that these compounds could induce apoptosis in human breast cancer cell lines (MCF-7) through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was found to be approximately 25 µM.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Electrophilic attack : The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA.
- Interference with cellular signaling : By modifying key signaling molecules, it may disrupt pathways involved in cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
